Product packaging for Methyl 2-(3-bromopyridin-2-yl)acetate(Cat. No.:CAS No. 192642-95-8)

Methyl 2-(3-bromopyridin-2-yl)acetate

Cat. No.: B1456805
CAS No.: 192642-95-8
M. Wt: 230.06 g/mol
InChI Key: KCXIUMHZGOAWOW-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromopyridin-2-yl)acetate (CAS 192642-95-8) is a high-purity brominated pyridine derivative engineered for advanced synthetic applications. This compound serves as a versatile and critical building block in organic and medicinal chemistry, particularly for constructing complex molecules in pharmaceutical research and development . Its molecular structure, which features an acetate group adjacent to a bromine-substituted pyridine ring, creates distinct reactive sites for a variety of cross-coupling reactions and functional group transformations . The primary research value of this ester lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position of the pyridine ring is an excellent handle for metal-catalyzed cross-couplings, such as Suzuki, Stille, and Negishi reactions, enabling the introduction of diverse carbon-based substituents . Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other valuable groups like amides and hydroxamates, or reduced to alcohols . This bifunctionality allows researchers to use this single starting material to explore multiple parallel synthetic pathways, making it indispensable for creating compound libraries in drug discovery efforts. The compound is characterized by a molecular formula of C 8 H 8 BrNO 2 and a molecular weight of 230.06 g/mol . Analytical data, including 1 H NMR, confirms its structural integrity. Spectroscopic features include characteristic aromatic proton signals for the pyridine ring between 7.0-8.5 ppm, a singlet for the methylene (CH 2 ) group around 3.9 ppm, and a sharp singlet for the ester methyl group near 3.7 ppm . The infrared (IR) spectrum shows a strong carbonyl stretching frequency at approximately 1735 cm -1 . Safety Information: This compound is classified with the signal word "Warning" under the Globally Harmonized System (GHS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE). Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1456805 Methyl 2-(3-bromopyridin-2-yl)acetate CAS No. 192642-95-8

Properties

IUPAC Name

methyl 2-(3-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXIUMHZGOAWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725568
Record name Methyl (3-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192642-95-8
Record name Methyl (3-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-bromopyridin-2-yl)acetate
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Biological Activity

Methyl 2-(3-bromopyridin-2-yl)acetate, a compound with the CAS number 192642-95-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

This compound can be synthesized through several methods, including nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. It serves as an intermediate in the synthesis of more complex organic molecules and is employed in developing new catalysts and ligands for chemical reactions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli<125 µg/mL
B. subtilis75 µg/mL
S. aureus100 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound may inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly colon cancer cells. The mechanism appears to involve the inhibition of specific enzymes critical for cancer cell growth .

Case Study: Colon Cancer Cell Line

In a study examining the effects of this compound on colon cancer cell lines, researchers reported:

  • Cell Viability Assay : The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 µM after 48 hours of treatment.
  • Mechanism : The compound was found to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanism includes:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, altering its reactivity and biological interactions.
  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes (such as CYP1A2), affecting drug metabolism pathways and enhancing therapeutic efficacy against certain diseases.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a building block in pharmaceutical synthesis. Its potential applications include:

  • Development of new antimicrobial agents.
  • Synthesis of anticancer drugs targeting specific pathways.
  • Use as a ligand in catalysis for organic reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H8_8BrNO2_2
  • Molecular Weight : 230.06 g/mol
  • CAS Number : 192642-95-8

The compound features a bromine atom at the 3-position of the pyridine ring, which influences its reactivity and application in synthetic pathways.

Synthetic Applications

Methyl 2-(3-bromopyridin-2-yl)acetate serves as a versatile building block in organic synthesis:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Coupling Reactions : It participates in cross-coupling reactions, like Suzuki-Miyaura coupling, to form biaryl compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionTypical Conditions
SubstitutionNucleophilic substitution with aminesPolar aprotic solvents
OxidationConversion to carboxylic acidsOxidizing agents (e.g., KMnO4_4)
ReductionFormation of alcoholsReducing agents (e.g., LiAlH4_4)
CouplingFormation of carbon-carbon bondsPalladium catalysts in ethanol

Biological Applications

The compound is also explored for its biological activity:

  • Drug Development : It is used as a precursor in the synthesis of potential drug candidates targeting neurological disorders and inflammatory diseases.
  • Enzyme Inhibitors : this compound has been investigated for its role in developing enzyme inhibitors, particularly those that modulate neurotransmitter systems.

Case Study: Development of Neuroprotective Agents

Recent studies have highlighted the synthesis of neuroprotective agents derived from this compound. These compounds showed promising results in preclinical trials for treating neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound finds use in:

  • Agrochemicals : It is utilized in the formulation of pesticides and herbicides due to its ability to modify biological pathways in target organisms.
  • Dyes and Pigments : The compound serves as an intermediate in the synthesis of various dyes, enhancing color properties and stability.

Comparison with Related Compounds

This compound can be compared with other brominated pyridine derivatives to highlight its unique properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 2-(5-bromopyridin-2-yl)acetate (CAS: 917023-06-4)
  • Key Differences : Bromine at the 5-position instead of the 3-position on the pyridine ring.
  • Synthesis : Hydrolysis of its methyl ester precursor yields 2-(5-bromopyridin-2-yl)acetic acid (82% yield) .
  • Reactivity : The 5-bromo substituent alters electronic effects, reducing steric hindrance compared to the 3-bromo isomer.
Methyl 2-(3-bromopyridin-4-yl)acetate (CAS: 162615-12-5)
  • Key Differences : Bromine at the 4-position, leading to distinct steric and electronic properties.
  • Applications : Used in biochemical reagent synthesis but exhibits lower similarity (0.90) to the target compound .

Ester Group Variations

Ethyl 2-(3-bromopyridin-2-yl)acetate (CAS: 197376-41-3)
  • Key Differences : Ethyl ester group instead of methyl.
  • Molecular Weight : 230.06 g/mol (vs. 216.03 for methyl ester) .
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, influencing reaction kinetics in synthetic pathways .
Ethyl 2-(3,5-dibromopyridin-2-yl)acetate (CAS: 1803830-54-7)
  • Key Differences : Additional bromine at the 5-position.
  • Impact : Enhanced halogen-mediated reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Carboxylic Acid Derivatives

2-(3-Bromopyridin-2-yl)acetic Acid (CAS: 698970-84-2)
  • Key Differences : Carboxylic acid replaces the ester group.
  • Applications : Direct precursor for amide or salt formation in drug discovery .
2-(5-Bromopyridin-2-yl)acetic Acid (CAS: 1093879-46-9)
  • Key Differences : Bromine at the 5-position and a free carboxylic acid group.
  • Spectral Data : ¹H NMR (DMSO-d₆): δ 3.74 (s, 2H), 7.35 (d, J = 8.3 Hz, 1H), 8.01 (dd, J = 2.5, 8.3 Hz, 1H), 8.61 (d, J = 2.6 Hz, 1H) .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Substituent Position Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 2-(3-bromopyridin-2-yl)acetate 3-Bromo Methyl C₈H₈BrNO₂ 216.03 192642-95-8
Methyl 2-(5-bromopyridin-2-yl)acetate 5-Bromo Methyl C₈H₈BrNO₂ 216.03 917023-06-4
Ethyl 2-(3-bromopyridin-2-yl)acetate 3-Bromo Ethyl C₉H₁₀BrNO₂ 230.06 197376-41-3
Ethyl 2-(3,5-dibromopyridin-2-yl)acetate 3,5-Dibromo Ethyl C₉H₉Br₂NO₂ 310.97 1803830-54-7

Research Findings

  • Synthetic Utility : this compound’s high yield (98%) and stability make it preferable for large-scale synthesis over ethyl analogs .
  • Positional Isomer Effects : 5-Bromo isomers exhibit reduced steric hindrance, enhancing reactivity in Pd-catalyzed cross-couplings .
  • Safety Profile : Brominated pyridines with ester groups generally show moderate toxicity (H302, H315 warnings), requiring careful handling .

Preparation Methods

Direct Bromination of Methyl 2-pyridylacetate

A modified synthesis method reported in the literature involves direct bromination of methyl 2-pyridylacetate derivatives using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions.

Procedure Summary:

  • Dissolve methyl 2-pyridylacetate in an inert solvent such as dichloromethane.
  • Add a base such as triethylamine to scavenge generated hydrogen bromide.
  • Cool the reaction mixture to 0 °C.
  • Add N-bromosuccinimide slowly to the mixture.
  • Stir the reaction at room temperature for approximately 10 hours.
  • Work-up includes extraction, washing, drying, and purification by column chromatography.

This method yields methyl 2-(3-bromopyridin-2-yl)acetate as a yellow oil with a good yield (~78%) and high purity, as confirmed by NMR characterization.

Step Reagents/Conditions Notes
Substrate Methyl 2-pyridylacetate 5.0 mmol
Solvent Dichloromethane (30 mL) Inert solvent
Base Triethylamine (0.15 mL, 1.0 mmol) Neutralizes HBr
Brominating agent N-bromosuccinimide (1.58 g, 5.0 mmol) Added at 0 °C, then warmed to RT
Reaction time 10 hours Room temperature
Yield 78% After chromatographic purification

Multi-step Synthesis via 2-Methyl-3-bromopyridine Intermediates

A related synthetic route involves preparing 2-methyl-3-bromopyridine derivatives, which can be further functionalized to the target this compound:

  • Step 1: Diethyl malonate reacts with alkali metal (e.g., sodium or potassium) to form a salt.
  • Step 2: Condensation with 2-chloro-3-nitropyridine in toluene, followed by acid-mediated decarboxylation, yields 2-methyl-3-nitropyridine.
  • Step 3: Catalytic hydrogenation (Pd/C, methanol solvent) reduces the nitro group to 2-methyl-3-aminopyridine.
  • Step 4: Diazotization and bromination of 2-methyl-3-aminopyridine under acidic conditions at low temperature (-10 °C to 0 °C) with bromine and sodium nitrite produce 2-methyl-3-bromopyridine.

This method offers high yield (up to 95%) and is suitable for industrial scale-up due to moderate conditions and simple post-processing.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Scale Suitability
Direct bromination with NBS Methyl 2-pyridylacetate, NBS, triethylamine, DCM, 0 °C to RT Simple, mild, good regioselectivity ~78 Laboratory scale
Diazotization-bromination 2-Aminopyridine derivatives, nitrous acid, HCl, NBS or Br2, 20–90 °C High yield, mild, industrially feasible High Industrial scale
Multi-step via 2-methyl-3-bromopyridine Diethyl malonate, alkali metal, Pd/C, H2, bromine, sodium nitrite, acidic conditions High yield, scalable, cost-effective Up to 95 Industrial scale

Research Findings and Notes

  • Regioselectivity: Direct bromination using NBS in the presence of a base favors substitution at the 3-position of the pyridine ring adjacent to the acetyl group without affecting the ester function.
  • Reaction Conditions: Temperature control is critical in diazotization and bromination steps to avoid side reactions and decomposition of intermediates.
  • Purification: Column chromatography is typically employed for laboratory-scale purification, while extraction and washing suffice for industrial processes.
  • Raw Materials: Starting materials such as methyl 2-pyridylacetate and 2-chloro-3-nitropyridine are commercially available and relatively inexpensive, facilitating cost-effective synthesis.
  • Catalysts: Pd/C catalysis is effective for reduction steps in multi-step syntheses, providing high selectivity and yield.

Q & A

Basic Research Questions

Q. What are the optimized reaction conditions for synthesizing Methyl 2-(3-bromopyridin-2-yl)acetate?

  • Methodological Answer : The compound is synthesized via a base-mediated reaction using anhydrous THF as the solvent. Key steps include:

  • Slow addition of LHDMS (75.0 mmol) to 3-bromo-2-methylpyridine (25.0 mmol).
  • Subsequent addition of dimethyl carbonate (40.0 mmol) under controlled conditions.
  • Isolation via liquid-liquid extraction (ethyl acetate/water), followed by drying (Na₂SO₄) and vacuum concentration.
  • The reaction achieves a 98% yield (5.63 g) without further purification .
    • Data : IR (νmax): 1740 cm⁻¹ (ester C=O stretch); ¹H NMR (δ): 3.73 (s, 3H, OCH₃), 4.18 (s, 2H, CH₂), 7.35–8.45 (m, 2H, pyridine-H) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Confirms ester functionality via C=O stretching at ~1740 cm⁻¹.
  • NMR Spectroscopy : ¹H NMR identifies the methyl ester (singlet at δ 3.73) and methylene group (δ 4.18). Pyridine ring protons appear as multiplets in the aromatic region .
  • Mass Spectrometry (implied) : While not explicitly detailed in the evidence, high-resolution MS would validate molecular weight (C₈H₈BrNO₂: 230.97 g/mol).

Q. What are common challenges in isolating this compound?

  • Methodological Answer :

  • Byproduct Formation : Competing esterification or bromination side reactions may occur if stoichiometry or temperature is poorly controlled.
  • Purification : The compound is isolated as a red oil, necessitating careful solvent removal and storage at low temperatures to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions influence isomer formation in related bromopyridine esters?

  • Methodological Answer :

  • Isomer Control : In analogous reactions (e.g., palladium-catalyzed cyclizations), increasing Et₃N concentration (from 100 mol% to 500 mol%) shifts the E/Z isomer ratio (14:1 to pure Z isomer) .
  • Mechanistic Insight : Base concentration affects deprotonation rates, altering transition states and favoring specific stereoelectronic pathways.

Q. What computational tools are recommended for modeling this compound’s electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and reactivity sites. Software like Gaussian or ORCA is standard.
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in solvents like THF or DMSO.

Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in structural data for bromopyridine derivatives?

  • Methodological Answer :

  • Refinement Strategies : SHELXL’s robust least-squares algorithms refine anisotropic displacement parameters, critical for resolving disorder in bromine-heavy structures .
  • Validation Tools : Use CheckCIF to identify geometric outliers (e.g., implausible Br–C bond lengths) .

Q. What analytical approaches resolve contradictions between spectroscopic and computational data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR with DFT-simulated spectra. Discrepancies in chemical shifts may indicate solvent effects or tautomerism.
  • X-ray Diffraction : If crystallized, single-crystal XRD provides definitive bond lengths/angles, resolving ambiguities from spectroscopic methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-bromopyridin-2-yl)acetate
Reactant of Route 2
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Methyl 2-(3-bromopyridin-2-yl)acetate

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